Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 518318-64-4
VCID: VC21500267
InChI: InChI=1S/C25H22N2O7S/c1-4-33-25(29)23-16(2)34-22-10-5-18(15-21(22)23)27(24(28)17-11-13-26-14-12-17)35(30,31)20-8-6-19(32-3)7-9-20/h5-15H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C
Molecular Formula: C25H22N2O7S
Molecular Weight: 494.5g/mol

Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 518318-64-4

Cat. No.: VC21500267

Molecular Formula: C25H22N2O7S

Molecular Weight: 494.5g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate - 518318-64-4

Specification

CAS No. 518318-64-4
Molecular Formula C25H22N2O7S
Molecular Weight 494.5g/mol
IUPAC Name ethyl 5-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C25H22N2O7S/c1-4-33-25(29)23-16(2)34-22-10-5-18(15-21(22)23)27(24(28)17-11-13-26-14-12-17)35(30,31)20-8-6-19(32-3)7-9-20/h5-15H,4H2,1-3H3
Standard InChI Key XNTXGFLZRUCIHA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C
Canonical SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C

Introduction

Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran derivative class. It features multiple functional groups, including an isonicotinoyl moiety and a sulfonamide group, which contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its structural complexity and the possibility of various pharmacological applications.

Synthesis and Preparation

The synthesis of Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. Common methods include the use of various solvents and careful control of reaction conditions such as temperature and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are often employed to monitor the progress and confirm the structure of intermediates and products.

Biological Activity and Potential Applications

Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate may undergo several chemical reactions relevant to its biological activity. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors. Further studies are required to elucidate specific targets and pathways affected by this compound, potentially using techniques such as molecular docking simulations or in vitro assays.

Potential ApplicationDescription
Medicinal ChemistryPotential therapeutic agent targeting various diseases.
Pharmacological StudiesInvestigating interactions with biological targets.

Research Findings and Future Directions

Research on Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is ongoing, with a focus on its structural complexity and potential pharmacological applications. Studies may explore its efficacy in treating diseases such as cancer and bacterial infections. The use of advanced analytical techniques and computational methods will be crucial in understanding its biological activity and optimizing its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator